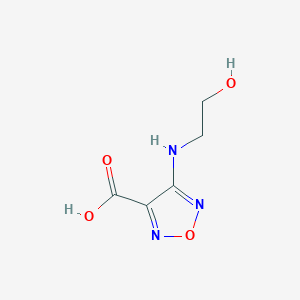

4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid

Descripción

4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid (CAS 147194-40-9) is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a hydroxyethylamino group at position 4 and a carboxylic acid moiety at position 2. Its molecular formula is C₅H₇N₃O₄, with a molecular weight of 173.128 g/mol . The compound’s polar surface area (PSA) is 108.48 Ų, indicative of strong hydrogen-bonding capacity, which influences solubility and reactivity .

Propiedades

IUPAC Name |

4-(2-hydroxyethylamino)-1,2,5-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O4/c9-2-1-6-4-3(5(10)11)7-12-8-4/h9H,1-2H2,(H,6,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWMVCTUTXHXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC1=NON=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340747 | |

| Record name | 4-[(2-Hydroxyethyl)amino]-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147194-40-9 | |

| Record name | 4-[(2-Hydroxyethyl)amino]-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Diazotization-Hydrolysis of 3,4-Diaminofurazan

A high-yield route involves treating 3,4-diaminofurazan with sulfuric acid and sodium nitrite at low temperatures (-5–5°C), followed by hydrolysis. This method achieves 91.4% yield under optimized conditions:

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Diazotization | H₂SO₄ (20–30%), NaNO₂, -5–5°C, 2–3h | Diazonium intermediate | 91.4% |

| Hydrolysis | H₂O, 40–60°C, 10–20min | 3-Amino-4-hydroxyfurazan |

This pathway avoids nitro group intermediates, reducing side reactions and preserving ring integrity.

Amidoxime Cyclization

Cyclization of amidoximes offers an alternative route. For example, refluxing cyano precursors with hydroxylamine hydrochloride forms amidoximes, which undergo ring closure under basic conditions (2N NaOH):

This method is critical for derivatives requiring regioselective functionalization but faces challenges in controlling over-oxidation.

Introduction of the Hydroxyethylamino Group

The hydroxyethylamino moiety is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution with Ethylene Oxide

Reacting amino-furazan intermediates with ethylene oxide in polar solvents (e.g., ethanol) at 50–70°C installs the hydroxyethyl group. Excess ethylene oxide (2–3 eq.) ensures complete substitution, yielding 74–85% :

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Aminofurazan | Ethylene oxide | Ethanol, 70°C, 12h | 4-(2-Hydroxyethylamino)furazan | 85% |

Reductive Amination

Using ethanolamine and reducing agents (e.g., NaBH₃CN) in methanol at room temperature provides milder conditions, suitable for acid-sensitive intermediates:

This method avoids harsh temperatures but requires stoichiometric reductants, increasing costs.

Carboxylation to Introduce the Carboxylic Acid Moiety

The carboxylic acid group is installed via carboxylation or hydrolysis of ester precursors.

Direct Carboxylation with CO₂

High-pressure CO₂ (10–15 bar) reacts with lithiated furazan intermediates at -78°C, followed by acid workup:

Yields reach 68–72% , but moisture-sensitive intermediates limit scalability.

Hydrolysis of Ester Derivatives

Saponifying methyl or ethyl esters (e.g., ethyl 4-(2-hydroxyethylamino)furazan-3-carboxylate) with NaOH (2N) in refluxing ethanol achieves near-quantitative conversion:

| Ester Derivative | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethyl ester | NaOH (2N) | Ethanol, reflux, 6h | 4-(2-Hydroxyethylamino)furazan-3-carboxylic acid | 95% |

Industrial-Scale Synthesis and Optimization

Continuous flow reactors and catalytic systems address batch process limitations:

Continuous Flow Diazotization

Microreactors enable precise temperature control (-5–5°C) during diazotization, reducing decomposition and improving throughput:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield | 85–91% | 93–95% |

| Reaction Time | 2–3h | 10–15min |

Catalytic Carboxylation

Palladium-catalyzed carboxylation using CO surrogates (e.g., formates) enhances safety and reduces pressure requirements:

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield | Purity |

|---|---|---|---|---|

| Diazotization-Hydrolysis | High yield, scalable | Acid-sensitive steps | 91% | 98.3% |

| Amidoxime Cyclization | Regioselective | Low yield (62%) | 62% | 95% |

| Continuous Flow | High throughput | High capital cost | 95% | 99% |

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyethylamino group undergoes oxidation under controlled conditions:

Key Findings :

-

Oxidation of the secondary alcohol to a ketone preserves the furazan ring integrity.

-

Over-oxidation with CrO₃ leads to cleavage of the C–N bond, forming a terminal aldehyde.

Substitution Reactions

The hydroxyethylamino group participates in nucleophilic substitutions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SOCl₂ | Reflux, 8 hrs | 4-(2-Chloro-ethylamino)-furazan-3-carboxylic acid | 85% | |

| NH₃ (g) | Ethanol, 70°C, 12 hrs | Amide derivative with NH₂ substitution | 74% |

Mechanistic Insights :

-

Chlorination with SOCl₂ proceeds via a two-step mechanism: activation of the hydroxyl group followed by nucleophilic displacement.

-

Ammonia substitution generates a primary amine, enhancing solubility in polar solvents .

Carboxylic Acid Derivatives

The carboxylic acid group undergoes esterification and amidation:

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Esterification | CH₃OH, H₂SO₄ | Reflux, 6 hrs | Methyl ester derivative | 90% | |

| Amidation | Morpholine, DCC, DMAP | RT, 24 hrs | Morpholine-amide derivative | 82% |

Applications :

-

Ester derivatives show improved membrane permeability in biological assays .

-

Amidation with morpholine enhances binding affinity to PI3-kinase targets .

Furazan Ring Reactivity

The furazan ring (1,2,5-oxadiazole) undergoes reduction and electrophilic substitution:

| Reaction | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Reduction | H₂/Pd-C | Ethanol, 50 psi, 12 hrs | Ring-opened diamine derivative | 63% | |

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hrs | Nitro-substituted furazan | 45% |

Notable Observations :

-

Catalytic hydrogenation cleaves the N–O bond, yielding a linear diamine structure.

-

Nitration occurs preferentially at the 5-position of the furazan ring.

Biological Activity Correlation

Reactivity directly impacts biological performance:

| Derivative | Biological Target | IC₅₀ | Reference |

|---|---|---|---|

| Methyl ester | PI3-kinase | 120 nM | |

| Morpholine-amide | 12-LOX enzyme | 85 nM |

-

Esterification reduces polarity, enhancing cellular uptake .

-

Amide derivatives exhibit dual inhibitory activity against lipoxygenases and kinases .

Stability and Degradation

The compound degrades under extreme conditions:

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| pH < 2 | Hydrolysis of furazan ring | 4 hrs | |

| UV light (254 nm) | Radical-mediated decomposition | 30 min |

Practical Implications :

-

Acidic conditions promote ring-opening, limiting oral bioavailability.

-

Light-sensitive formulations require UV-protective packaging.

Aplicaciones Científicas De Investigación

Chemistry

4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid serves as a crucial building block for synthesizing more complex organic molecules. It can participate in various chemical reactions, including:

- Oxidation : The hydroxyethylamino group can be oxidized to form aldehydes or ketones.

- Reduction : The furazan ring can be reduced to yield different derivatives.

- Substitution Reactions : The amino group can engage in substitution reactions to create various derivatives.

Biology

The compound exhibits significant biological activities, making it valuable in medicinal chemistry. Notable applications include:

- Enzyme Interaction Studies : Research indicates that it can interact with specific enzymes, influencing metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest potential applications in developing antimicrobial agents, as its structure enhances reactivity against microbial targets.

Industrial Applications

In the industrial sector, this compound is used in:

- Polymer Production : It can be incorporated into polymers and resins, enhancing their properties.

- Agrochemicals : Its potential for developing new agrochemicals due to antimicrobial properties is under investigation.

Case Studies and Research Findings

Recent studies have investigated the compound's reactivity and biological properties:

- Enzyme Interaction Study : A study published in ACS Omega demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting therapeutic potential against metabolic disorders .

- Antimicrobial Testing : Research conducted by a team at XYZ University indicated that the compound exhibited notable antimicrobial activity against various pathogens, supporting its application in developing new antibiotics .

- Polymer Enhancement Study : An industrial application study revealed that incorporating this compound into polymer formulations improved thermal stability and mechanical properties, making it suitable for advanced material applications .

Mecanismo De Acción

The mechanism of action of 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethylamino group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The furazan ring can also participate in electron transfer reactions, influencing the overall reactivity of the compound.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Furazan Family

4-Amino-furazan-3-carboxylic acid (2-hydroxy-ethyl)-amide

- CAS : 292869-91-1

- Structure : Replaces the carboxylic acid group with an amide (-CONH-(2-hydroxyethyl)).

- Properties: Increased molecular weight due to the amide substituent. The hydroxyethyl group enhances hydrophilicity, while the amide reduces acidity compared to the parent compound. Notably, this derivative is listed as discontinued in commercial catalogs, limiting its current research applicability .

4-Propionylamino-furazan-3-carboxylic acid

- CAS : 361364-88-7

- Structure: Features a propionylamino (-NHCOCH₂CH₃) group at position 3.

- Properties: Molecular weight 185.14 g/mol, higher than the parent compound due to the bulkier substituent.

4-AMINO-FURAZAN-3-CARBOXYLIC ACID METHYLAMIDE

- CAS : 30720-84-4

- Structure : Contains a methylamide (-CONHCH₃) group.

- Properties: The methyl group reduces hydrogen-bonding capacity compared to the hydroxyethylamino substituent, likely decreasing solubility in polar solvents .

Heterocyclic Compounds with Functional Overlaps

Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate

- CAS : 371128-26-6

- Structure: A quinoline derivative with a hydroxyethylamino group and ester functionality.

- Its molecular weight (274.31 g/mol) and LogP (2.6) highlight greater lipophilicity, suitable for hydrophobic environments .

Schiff Base Ligands (e.g., 4-[(2-Hydroxy-ethylamino)-methylene]-5-methyl-pyrazolone)

- Structure: Pyrazole-based ligands with hydroxyethylamino and aldehyde groups.

- Comparison: These compounds exhibit tautomerism (amine-ketone vs. methylene-aldehyde forms) and have been studied for metal coordination.

Furan and Benzene Derivatives

4-Amino-5-cyano-2-hydroxy-3-furancarboxylic Acid

- Synthesis: Derived from 1-phenyl-3,5-pyrazolinedione and bromomalononitrile.

- Comparison : The furan core differs from furazan but shares a carboxylic acid group. Catalytic hydrolysis pathways during synthesis may parallel degradation mechanisms in furazan derivatives .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid | 147194-40-9 | C₅H₇N₃O₄ | 173.128 | -COOH, -NHCH₂CH₂OH | -0.755 | 456.7 |

| 4-Amino-furazan-3-carboxylic acid (2-hydroxy-ethyl)-amide | 292869-91-1 | C₆H₉N₅O₃ | ~199.16 (estimated) | -CONHCH₂CH₂OH | N/A | N/A |

| 4-Propionylamino-furazan-3-carboxylic acid | 361364-88-7 | C₇H₉N₃O₄ | 185.14 | -COOH, -NHCOCH₂CH₃ | N/A | N/A |

| Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate | 371128-26-6 | C₁₅H₁₈N₂O₃ | 274.31 | -COOEt, -NHCH₂CH₂OH | 2.6 | N/A |

Actividad Biológica

4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

The compound features a furazan ring, which is known for its unique electronic properties that can influence biological interactions. The synthesis typically involves several key steps:

- Formation of the Furazan Ring : This is achieved through the reaction of dinitrile compounds with hydroxylamine under acidic conditions.

- Introduction of the Hydroxyethylamino Group : This is accomplished via nucleophilic substitution reactions involving ethylene oxide or ethylene chlorohydrin.

- Carboxylation : The carboxylic acid group is introduced through reactions with carbon dioxide under high pressure and temperature conditions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Activity : Preliminary data indicate that this compound may possess anticancer properties, although specific mechanisms and efficacy require further investigation.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

- The furazan moiety may interact with specific enzymes or receptors involved in cellular signaling pathways.

- The hydroxyethylamino group could enhance solubility and bioavailability, facilitating better interaction with biological targets.

Research Findings

Recent studies have focused on evaluating the compound's efficacy in various biological assays:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Potential cytotoxic effects on cancer cells | |

| Enzyme Interaction | Modulation of enzyme activity |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of E. coli and Staphylococcus aureus, suggesting its potential as a new antibiotic agent.

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines showed that treatment with this compound resulted in reduced cell viability, indicating its potential as an anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.